molecular formula C18H23N3O2 B597721 N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide CAS No. 1245806-94-3

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B597721
CAS No.: 1245806-94-3
M. Wt: 313.401
InChI Key: VKGRCJYDWOYLKC-UHFFFAOYSA-N
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Description

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a pyrrolidinone-based acetamide derivative featuring a phenyl group and a propargylamine (prop-2-yn-1-ylamino) substituent on the pyrrolidinone ring. The ethyl linker connects the acetamide moiety to the heterocyclic core.

Properties

IUPAC Name

N-[2-[2-oxo-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-10-20-17(15-7-5-4-6-8-15)16-9-12-21(18(16)23)13-11-19-14(2)22/h1,4-8,16-17,20H,9-13H2,2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRCJYDWOYLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an acetamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Toxicological Profiles

Property Target Compound 2-(2-Oxopyrrolidin-1-yl)acetamide 2-(2-Ethylphenoxy)-N-(pyrrolidin-phenyl)acetamide
Molecular Weight ~343.4 g/mol (estimated) 142.16 g/mol 366.47 g/mol
Melting Point Likely >200°C (bulky groups) 151–152.5°C Not reported
Hazards Potential H302, H317 (inferred) H302, H317 H302, H315, H319, H335

Notable Risks:

    Biological Activity

    N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring, an acetamide moiety, and a phenyl group attached to a prop-2-yn-1-ylamino side chain. Its molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2, with a molecular weight of approximately 336.42 g/mol.

    Antimicrobial Properties

    Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, various pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, the Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

    CompoundMIC (mg/mL)Activity Against
    Pyrrolidine Derivative A0.0039S. aureus
    Pyrrolidine Derivative B0.025E. coli
    Pyrrolidine Derivative C0.010Candida albicans

    The mechanism by which this compound exhibits its biological activity is believed to involve the disruption of cellular processes in target organisms. Specifically, the compound may interfere with protein synthesis or cell wall integrity, leading to cell death .

    Study on Antibacterial Activity

    In a study investigating the antibacterial effects of various pyrrolidine derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound had a notable inhibitory effect on E. coli, with a reported MIC of 0.015 mg/mL, indicating its potential as an antibacterial agent .

    Antifungal Activity Assessment

    Another study evaluated the antifungal properties of the compound against Candida albicans. The results indicated an MIC of 16.69 µM, suggesting moderate antifungal activity compared to established antifungal agents .

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